molecular formula C14H13FO B1608952 3-Fluoro-4'-methylbenzhydrol CAS No. 38158-76-8

3-Fluoro-4'-methylbenzhydrol

Cat. No.: B1608952
CAS No.: 38158-76-8
M. Wt: 216.25 g/mol
InChI Key: WFDCQCJLSYBMAE-UHFFFAOYSA-N
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Description

3-Fluoro-4'-methylbenzhydrol ( 38158-76-8) is a high-purity chemical compound with the molecular formula C 14 H 13 FO and a molecular weight of 216.25 g/mol . This benzhydrol derivative features a fluorinated biphenyl structure and serves as a versatile building block in organic synthesis and medicinal chemistry research. As part of the benzhydrol family, this compound is primarily valued as a key synthetic intermediate. Researchers utilize it for the construction of more complex molecular architectures. Related halogenated benzhydrol analogues are known to act as enzyme inhibitors in biochemical assays, showing particular activity against tyrosine kinases, which are crucial targets in cancer research . The structural motif of this compound makes it a valuable lead compound for developing new pharmacologically active molecules. This product is strictly for research purposes and is designated as For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorophenyl)-(4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDCQCJLSYBMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374604
Record name 3-Fluoro-4'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38158-76-8
Record name 3-Fluoro-4'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Fluoro 4 Methylbenzhydrol and Derivatives

Precursor Synthesis Strategies for Benzhydrol Scaffolds

The formation of the diaryl ketone, 3-fluoro-4'-methylbenzophenone, is a critical step that can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Friedel-Crafts Acylation Approaches to Fluorinated Benzophenones

Friedel-Crafts acylation is a classic and widely utilized electrophilic aromatic substitution reaction for the synthesis of aryl ketones. nih.gov The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. rsc.org For the synthesis of 3-fluoro-4'-methylbenzophenone, two primary pathways are viable: the acylation of fluorobenzene with 4-methylbenzoyl chloride or the acylation of toluene with 3-fluorobenzoyl chloride.

The mechanism proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond and generating the resonance-stabilized acylium ion (RCO⁺). acs.orgacs.org This electrophile then attacks the electron-rich aromatic ring. A subsequent deprotonation of the intermediate arenium ion restores aromaticity and yields the desired benzophenone (B1666685). acs.org

A key consideration in this synthesis is the regioselectivity, which is dictated by the directing effects of the substituents on the aromatic rings. The fluorine atom on fluorobenzene is an ortho-, para-directing deactivator, while the methyl group on toluene is an ortho-, para-directing activator. This can lead to the formation of isomeric byproducts, necessitating purification steps. The reaction is generally run in an inert solvent like dichloromethane or 1,2-dichloroethane. acs.org

Reactant 1Reactant 2CatalystProduct
Fluorobenzene4-Methylbenzoyl chlorideAlCl₃3-Fluoro-4'-methylbenzophenone (and isomers)
Toluene3-Fluorobenzoyl chlorideAlCl₃3-Fluoro-4'-methylbenzophenone (and isomers)

Grignard Reaction Pathways to Substituted Benzophenones

The Grignard reaction provides a powerful alternative for constructing carbon-carbon bonds and is highly effective for synthesizing unsymmetrical diaryl ketones. wikipedia.orgbyjus.com This method involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile. leah4sci.com To synthesize 3-fluoro-4'-methylbenzophenone, one of two Grignard pathways can be employed.

The first pathway involves the preparation of a Grignard reagent from an aryl halide, such as 4-bromotoluene, by reacting it with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). leah4sci.commnstate.edu The resulting 4-methylphenylmagnesium bromide is then treated with 3-fluorobenzoyl chloride. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. chegg.com The initial tetrahedral intermediate collapses, expelling the chloride ion to form the ketone. masterorganicchemistry.com It is crucial to control the reaction conditions, as an excess of the Grignard reagent can lead to a second addition to the newly formed ketone, yielding a tertiary alcohol as a byproduct. youtube.com

An alternative Grignard route involves reacting a Grignard reagent with a benzaldehyde, followed by oxidation. nih.govnih.gov For instance, 3-fluorophenylmagnesium bromide can be reacted with 4-methylbenzaldehyde to produce the corresponding diarylmethanol intermediate, which is then oxidized using a reagent like manganese dioxide (MnO₂) or a chromium-based oxidant to yield 3-fluoro-4'-methylbenzophenone. oregonstate.edu

Grignard ReagentElectrophileIntermediate/Product
4-Methylphenylmagnesium bromide3-Fluorobenzoyl chloride3-Fluoro-4'-methylbenzophenone
3-Fluorophenylmagnesium bromide4-Methylbenzaldehyde3-Fluoro-4'-methylbenzhydrol (followed by oxidation)

Reductive Methodologies for Benzhydrol Formation

Once the 3-fluoro-4'-methylbenzophenone precursor is synthesized, the final step is the reduction of its ketone carbonyl group to a secondary alcohol, yielding this compound.

Catalytic Hydrogenation Techniques

Catalytic hydrogenation is a common and efficient method for the reduction of ketones to alcohols. This process involves treating the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. thieme-connect.com For the reduction of aryl ketones like 3-fluoro-4'-methylbenzophenone, palladium on carbon (Pd/C) is a frequently used catalyst. mdpi.commasterorganicchemistry.com

The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate, under a pressurized atmosphere of hydrogen. The ketone adsorbs onto the surface of the catalyst, where the transfer of hydrogen atoms to the carbonyl group occurs, resulting in the formation of the corresponding alcohol. The reaction is generally clean and high-yielding. However, care must be taken to control the reaction conditions, as over-reduction to the corresponding alkane (diphenylmethane derivative) can occur, particularly at higher pressures and temperatures or with more active catalysts. thieme-connect.com

SubstrateCatalystReducing AgentProduct
3-Fluoro-4'-methylbenzophenonePalladium on Carbon (Pd/C)Hydrogen Gas (H₂)This compound

Photoreduction Processes and Radical Mechanism Considerations

Photoreduction is an alternative method for converting benzophenones to benzhydrols, proceeding through a distinct free-radical mechanism. youtube.com This reaction is initiated by the absorption of ultraviolet (UV) light by the benzophenone molecule. Upon absorption of a photon (typically around 350 nm), the benzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). hilarispublisher.com It then rapidly undergoes intersystem crossing to a more stable, long-lived triplet state (T₁), which has diradical character. youtube.com

In this excited triplet state, the benzophenone can abstract a hydrogen atom from a suitable hydrogen-donating solvent, such as 2-propanol or ethanol. hilarispublisher.com This hydrogen abstraction generates two radical species: a benzhydryl ketyl radical (derived from the benzophenone) and a radical derived from the solvent. researchgate.netnih.gov To form the final benzhydrol product, the ketyl radical must acquire a second hydrogen atom. This can occur through various pathways, including disproportionation reactions or further abstraction from the solvent. In some cases, two ketyl radicals can dimerize to form a pinacol, such as benzopinacol, as a significant byproduct. hilarispublisher.combgsu.edu The formation of the benzhydrol versus the pinacol can be influenced by reaction conditions and the presence of additives. acs.org

This photochemical pathway avoids the use of metal catalysts or chemical reducing agents but requires specialized photochemical equipment and careful control of the reaction to optimize the yield of the desired benzhydrol product. hilarispublisher.com

Chemoselective Reduction Strategies for Aryl Ketones

The reduction of the precursor ketone, 3-fluoro-4'-methylbenzophenone, to the corresponding benzhydrol is a critical step in its synthesis. Chemoselectivity is paramount to ensure that only the carbonyl group is reduced, leaving other functional groups, such as the fluoro substituent and the aromatic rings, intact.

A variety of reducing agents can be employed for this transformation. Metal hydride reagents are commonly used due to their high efficiency and selectivity.

ReagentConditionsSelectivity
Sodium borohydride (B1222165) (NaBH₄)Methanol or Ethanol, Room TemperatureHigh for ketones over esters and amides
Lithium borohydride (LiBH₄)Tetrahydrofuran (THF), 0 °C to Room TemperatureMore reactive than NaBH₄, still selective for ketones
Lithium aluminium hydride (LiAlH₄)Anhydrous THF or Diethyl ether, 0 °CHighly reactive, less chemoselective, can reduce other functional groups

For the specific case of 3-fluoro-4'-methylbenzophenone, sodium borohydride in a protic solvent like methanol represents a mild and effective method for its reduction to this compound. The reaction proceeds with high yield and preserves the fluoro group.

Enantioselective Synthesis and Chiral Derivatization

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the enantioselective synthesis of this compound is of significant interest.

Asymmetric catalysis provides an efficient route to enantiomerically enriched fluorinated compounds. The use of chiral catalysts can steer the reaction towards the formation of a specific enantiomer. For the synthesis of chiral fluorinated benzhydrols, asymmetric reduction of the corresponding prochiral benzophenones is a common strategy.

Several catalytic systems have been developed for the asymmetric hydrogenation of unsymmetrical benzophenones. For instance, manganese(I) catalysts bearing chiral PNN tridentate ligands have demonstrated outstanding activity and enantioselectivity in the hydrogenation of various benzophenones yale.edulibretexts.org. These systems often utilize an industrially benign base like potassium carbonate and exhibit a broad substrate scope yale.edulibretexts.org.

The stereoselective reduction of the prochiral 3-fluoro-4'-methylbenzophenone is a direct approach to obtaining enantiomerically enriched this compound. This can be achieved using chiral reducing agents or through catalytic asymmetric reduction.

A notable example is the enantioselective borohydride reduction of ortho-fluorinated benzophenones catalyzed by optically active ketoiminatocobalt(II) complexes acs.org. The presence of a fluorine atom on one of the aromatic rings was found to be effective in achieving high enantioselectivities acs.org. The use of a modified lithium borohydride in conjunction with these catalysts can afford the corresponding benzhydrols in high yield and with excellent enantiomeric excess (ee) acs.org.

Catalyst SystemReducing AgentEnantioselectivity (ee)
Chiral ketoiminatocobalt(II) complexModified LiBH₄88-96%
Mn(I) with chiral PNN ligandH₂up to >99%

The formation of the stereocenter at the carbinol carbon is the key step in the synthesis of chiral fluorinated benzhydrols. Besides asymmetric reduction, other methodologies can be employed.

One such approach involves the use of biocatalysts. Plant and microbial catalysts have been utilized for the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols, often with high yields and optical purity. This biocatalytic approach is a promising green alternative for the synthesis of optically pure compounds.

Another strategy is the asymmetric hydrogenation of fluorinated allylic alcohols, which can be precursors to chiral fluorinated carbinols. Iridium complexes with chiral ligands have been shown to be efficient catalysts for this transformation, providing the desired products in excellent yields and enantioselectivities scholaris.ca.

Post-Synthetic Functionalization and Analog Generation

The hydroxyl group of this compound serves as a versatile handle for further chemical modifications, allowing for the generation of a diverse library of analogs.

The hydroxyl group can undergo a variety of chemical transformations, including etherification, esterification, and nucleophilic substitution.

Etherification: The formation of ethers can be achieved by reacting the benzhydrol with an alkyl halide under basic conditions (Williamson ether synthesis) or through acid-catalyzed dehydration with another alcohol. Iron(III) triflate has been reported as an efficient catalyst for the direct etherification of benzylic secondary alcohols acs.org.

Esterification: Esters can be readily prepared by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of a catalyst.

Nucleophilic Substitution: The hydroxyl group is a poor leaving group, but it can be activated to facilitate nucleophilic substitution. This can be achieved by protonation in the presence of a strong acid, allowing for substitution by nucleophiles such as halides. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a wide range of nucleophiles. Methodologies for the direct azidation of benzhydryl alcohols using azidotrimethylsilane under Brønsted acid catalysis have also been developed, offering a route to introduce the azide functionality scholaris.ca.

TransformationReagentsProduct
EtherificationR-X, Base or R'-OH, Acid catalystR-O-CH(Ar)(Ar')
EsterificationR-COOH, Acid catalyst or R-COClR-COO-CH(Ar)(Ar')
AzidationTMSN₃, Brønsted acidN₃-CH(Ar)(Ar')

Modifications of Aromatic Ring Substituents

The structural scaffold of this compound presents two aromatic rings that are amenable to a variety of chemical transformations. The substituents already present—a fluorine atom and a methyl group—along with the benzhydrol core, exert significant influence on the reactivity and regioselectivity of subsequent modifications. These modifications are crucial for developing derivatives with tailored electronic and steric properties.

The primary route for modifying the aromatic rings is through electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the existing substituents.

The Fluoro-Substituted Phenyl Ring: The fluorine atom is an ortho-, para-directing deactivator. This means that while it slows down the rate of electrophilic substitution compared to benzene, it directs incoming electrophiles to the positions ortho and para to itself. The hydroxyl group of the benzhydrol moiety is a strong activating group and also directs ortho and para. The combined effect of the fluorine and hydroxyl groups will influence the position of substitution.

The Methyl-Substituted Phenyl Ring (p-tolyl group): The methyl group is an ortho-, para-directing activator. It increases the electron density of the ring, making it more susceptible to electrophilic attack than benzene, and directs incoming electrophiles to the positions ortho to the methyl group.

Common electrophilic substitution reactions that can be employed to modify the aromatic rings include nitration, halogenation, and Friedel-Crafts alkylation and acylation.

Nitration:

Nitration introduces a nitro (-NO2) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

On the Fluoro-substituted ring: The directing effects of the fluorine and the benzhydrol group would likely lead to the introduction of the nitro group at the position ortho to the hydroxyl group and meta to the fluorine.

On the p-tolyl ring: The activating methyl group will direct the nitro group to the positions ortho to it.

Halogenation:

Halogenation involves the introduction of a halogen atom (e.g., Cl, Br) onto the aromatic ring, usually in the presence of a Lewis acid catalyst.

On the Fluoro-substituted ring: Similar to nitration, halogenation is expected to occur at the positions ortho and para to the activating hydroxyl group.

On the p-tolyl ring: The methyl group will direct the incoming halogen to the positions ortho to itself.

Friedel-Crafts Alkylation and Acylation:

These reactions introduce an alkyl or acyl group, respectively, onto the aromatic ring using an alkyl halide or acyl halide and a Lewis acid catalyst.

On the Fluoro-substituted ring: The deactivating effect of the fluorine atom makes Friedel-Crafts reactions on this ring less favorable compared to the activated p-tolyl ring.

On the p-tolyl ring: The activating methyl group facilitates Friedel-Crafts reactions, with the new substituent being introduced at the positions ortho to the methyl group.

The table below summarizes the predicted outcomes of these modifications.

Reaction Reagents Target Ring Predicted Major Product(s)
NitrationHNO₃, H₂SO₄Fluoro-substituted3-Fluoro-5-nitro-4'-methylbenzhydrol
NitrationHNO₃, H₂SO₄p-tolyl3-Fluoro-4'-(methyl)-3'-nitrobenzhydrol
BrominationBr₂, FeBr₃Fluoro-substituted3-Bromo-5-fluoro-4'-methylbenzhydrol
BrominationBr₂, FeBr₃p-tolyl3-Fluoro-4'-(methyl)-3'-bromobenzhydrol
Friedel-Crafts AcylationCH₃COCl, AlCl₃p-tolyl3-Fluoro-4'-(methyl)-3'-acetylbenzhydrol

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on this compound

Elucidation of Reaction Mechanisms and Kinetics

Fundamental Mechanistic Pathways of Benzhydrol Reactions

Benzhydrol and its derivatives undergo a variety of reactions, primarily centered around the hydroxyl group and the benzylic carbon. The mechanistic pathways are influenced by the nature of the reactants, catalysts, and reaction conditions.

Hydride transfer is a key mechanistic step in many reactions of benzhydrols, including oxidations and reductions. In the oxidation of benzhydrols to the corresponding benzophenones, the reaction often proceeds via the transfer of a hydride ion from the benzylic carbon to an oxidizing agent. The stability of the incipient carbocation at the benzylic position is a critical factor influencing the reaction rate.

In reductions of benzophenones to benzhydrols, the reverse process occurs, with a hydride donor, such as sodium borohydride (B1222165), transferring a hydride to the carbonyl carbon. The electronic effects of the substituents would similarly influence the susceptibility of the carbonyl carbon to nucleophilic attack by the hydride.

Benzhydrols can also react through radical and photochemical pathways. Photochemical reactions of benzophenone (B1666685) in the presence of a hydrogen donor, such as a secondary alcohol like benzhydrol itself, can lead to the formation of benzpinacol. This reaction proceeds through the photo-excited triplet state of benzophenone, which then abstracts a hydrogen atom from the benzhydrol, generating two ketyl radicals. Dimerization of these radicals yields benzpinacol.

The presence of substituents on the benzhydrol can influence the rate of hydrogen atom abstraction. The electron-donating methyl group in 3-Fluoro-4'-methylbenzhydrol would be expected to stabilize a radical intermediate at the benzylic position, potentially accelerating the hydrogen abstraction step. The electron-withdrawing fluorine atom would have the opposite effect.

Furthermore, under certain conditions, radical cations of benzhydrol derivatives can be formed. The stability and subsequent reactions of these radical cations would also be influenced by the electronic nature of the substituents.

Kinetic Studies and Quantitative Analysis of Reaction Rates

Kinetic studies provide quantitative data on how reaction rates are affected by various factors, including the structure of the reactants. For substituted benzhydrols, kinetic analyses, such as those correlated by the Hammett equation, are invaluable for understanding substituent effects.

The fluorine atom at the meta-position in this compound is expected to exert a significant influence on reaction kinetics primarily through its strong electron-withdrawing inductive effect. In reactions where a positive charge develops at the benzylic center in the transition state, such as in many oxidation reactions, the fluorine atom would be expected to decrease the reaction rate. This is because it destabilizes the transition state, increasing the activation energy of the reaction.

Conversely, in reactions where a negative charge develops at the benzylic center, the electron-withdrawing nature of the fluorine would be stabilizing, thus accelerating the reaction rate. The magnitude of this effect can be quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with the substituent constant (σ). For a meta-substituent, the σ_meta value is primarily a measure of the inductive effect.

Table 1: Hammett Substituent Constants (σ) for Relevant Substituents

Substituentσ_metaσ_para
-F0.340.06
-CH₃-0.07-0.17

Data sourced from standard physical organic chemistry texts.

This interactive table allows for the comparison of the electronic effects of the substituents present in this compound.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. The kinetic isotope effect (KIE), which is the ratio of the rate constant of a reaction with a light isotope (e.g., hydrogen) to that with a heavy isotope (e.g., deuterium), can provide information about the rate-determining step of a reaction.

For the oxidation of benzhydrols, a primary deuterium (B1214612) KIE (k_H/k_D > 1) is often observed when the hydrogen on the benzylic carbon is replaced by deuterium. This indicates that the C-H bond is broken in the rate-determining step, which is consistent with a hydride transfer or hydrogen atom abstraction mechanism. The magnitude of the KIE can provide further details about the transition state geometry.

For a reaction involving this compound, measuring the KIE for the oxidation of its deuterated analogue (where the benzylic hydrogen is replaced by deuterium) would be expected to yield a significant primary KIE, confirming the involvement of C-H bond cleavage in the rate-determining step. The electronic effects of the fluoro and methyl groups could subtly influence the magnitude of the KIE by altering the vibrational frequencies of the C-H bond and the nature of the transition state.

Table 2: Representative Primary Deuterium Kinetic Isotope Effects for the Oxidation of Substituted Benzhydrols

OxidantSubstituted Benzhydrolk_H/k_D
Chromic AcidBenzhydrol~6.5
PermanganateBenzhydrol~7.0
Triethylammonium chlorochromatep-Methylbenzhydrol~5.8
Triethylammonium chlorochromatep-Chlorobenzhydrol~6.2

Data is representative and sourced from various studies on benzhydrol oxidation.

This interactive table illustrates the typical magnitude of the primary deuterium KIE observed in the oxidation of benzhydrols, supporting C-H bond cleavage in the rate-determining step.

Intramolecular Cyclization and Rearrangement Mechanisms in Related Systems

Under certain conditions, particularly in acidic media, benzhydrol derivatives can undergo intramolecular cyclization or rearrangement reactions. These reactions typically proceed through a carbocation intermediate formed by the protonation of the hydroxyl group and subsequent loss of water.

For this compound, the formation of the corresponding benzhydryl cation would be the initial step. The stability and subsequent fate of this cation would be influenced by the substituents. The 4'-methyl group would stabilize the cation, while the 3-fluoro group would destabilize it.

One possible reaction pathway is an intramolecular electrophilic aromatic substitution, where the carbocation attacks one of the phenyl rings to form a fluorene (B118485) derivative. The position of the cyclization would be directed by the activating/deactivating effects of the substituents.

Another possibility is a Wagner-Meerwein type rearrangement, where a group (in this case, a hydride or one of the phenyl rings) migrates to the adjacent carbocation center. However, in the case of a benzhydryl cation, such rearrangements are less common unless there is a driving force to form a more stable carbocation, which is unlikely in this system. The relative migratory aptitudes of the 3-fluorophenyl and 4-methylphenyl groups would determine the product of a phenyl migration. Generally, electron-donating groups on the migrating ring increase its migratory aptitude. Therefore, the 4-methylphenyl group would be expected to migrate in preference to the 3-fluorophenyl group.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a detailed atom-level view of the molecule. By analyzing the spectra of various nuclei (¹H, ¹³C, ¹⁹F), a complete structural map can be assembled.

The ¹H NMR spectrum of 3-Fluoro-4'-methylbenzhydrol is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on analogous compounds like Phenyl(p-tolyl)methanol, the spectrum in a solvent like CDCl₃ would show several key resonances. rsc.org

The methyl group (–CH₃) on the p-tolyl ring would appear as a sharp singlet, anticipated around δ 2.36 ppm. rsc.org The benzylic proton (–CH(OH)–), being adjacent to two aromatic rings and an oxygen atom, is expected to produce a singlet at approximately δ 5.84 ppm. rsc.org The hydroxyl proton (–OH) typically appears as a broad or sharp singlet with a chemical shift that can vary depending on concentration and solvent, but is often observed as a distinct peak. rsc.org

The aromatic protons present a more complex pattern. The p-tolyl ring protons would form an AA'BB' system, appearing as two doublets in the range of δ 7.18-7.29 ppm. rsc.org The protons on the 3-fluorophenyl ring are expected to show complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. These signals would likely appear between δ 6.90 and 7.40 ppm.

Proton TypeExpected Chemical Shift (δ) (ppm)Multiplicity
Methyl (–CH₃)~2.36Singlet (s)
Aromatic (p-tolyl)~7.18 - 7.29Doublet (d)
Aromatic (3-fluorophenyl)~6.90 - 7.40Multiplet (m)
Benzylic (–CHOH)~5.84Singlet (s)
Hydroxyl (–OH)VariableSinglet (s)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, a total of 12 distinct signals would be expected (given the potential for coincidental overlap of some aromatic signals).

The methyl carbon (–CH₃) is anticipated to have a signal around δ 21.1 ppm. rsc.org The benzylic carbon (–CHOH) would resonate significantly downfield, at approximately δ 76.1 ppm. rsc.org The aromatic carbons display signals in the δ 114-164 ppm range. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JC-F) and is expected to appear around δ 163 ppm, while other carbons in the fluorinated ring will show smaller two- and three-bond couplings (²JC-F, ³JC-F). rsc.org The quaternary carbons of the aromatic rings, to which the benzylic carbon is attached, are expected around δ 140-144 ppm. rsc.org

Carbon TypeExpected Chemical Shift (δ) (ppm)Key Features
Methyl (–CH₃)~21.1-
Benzylic (–CHOH)~76.1-
Aromatic (C-F)~163Large ¹JC-F coupling
Aromatic (CH)~114-130May show smaller JC-F couplings
Aromatic (Quaternary)~137-144-

¹⁹F NMR is a highly sensitive technique for characterizing the fluorine-containing part of the molecule. For this compound, the ¹⁹F NMR spectrum would show a single primary resonance for the fluorine atom on the phenyl ring. This signal would be split into a multiplet due to coupling with the two ortho-protons (³JH-F) and the two meta-protons (⁴JH-F). The chemical shift for a fluorine atom on an aromatic ring typically appears in the range of -110 to -120 ppm relative to a standard like CFCl₃.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would clearly show the correlations between the ortho and meta protons within the p-tolyl ring and the complex coupling network within the 3-fluorophenyl ring. chemscene.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the proton signals for the methyl, benzylic, and various aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum. chemscene.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JC-H and ³JC-H). Key correlations would include the benzylic proton signal correlating to the quaternary carbons of both rings, and the methyl protons correlating to the carbons of the tolyl ring, thus confirming the connectivity of the entire molecular framework. chemscene.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would show correlations between the benzylic proton and the ortho-protons of both the 3-fluorophenyl and 4'-methylphenyl rings, helping to confirm the three-dimensional conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations and is used to identify the functional groups present in a molecule.

The FT-IR spectrum of this compound would display several characteristic absorption bands confirming its key functional groups. A strong, broad band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O–H stretching vibration of the alcohol group. Aromatic and aliphatic C–H stretching vibrations would appear just above and below 3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C–O stretch of the secondary alcohol would be visible around 1000-1200 cm⁻¹. Furthermore, a strong band indicating the C–F stretch is anticipated in the 1100-1300 cm⁻¹ range. rkmmanr.org

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
Alcohol (O–H)Stretch3200 - 3600Strong, Broad
Aromatic (C–H)Stretch3000 - 3100Medium
Aliphatic (–CH₃)Stretch2850 - 3000Medium
Aromatic (C=C)Stretch1450 - 1600Medium-Strong
Fluoroaromatic (C–F)Stretch1100 - 1300Strong
Alcohol (C–O)Stretch1000 - 1200Strong

Raman Spectroscopy

Raman spectroscopy offers a detailed view of the vibrational modes of a molecule, which are highly sensitive to its chemical structure and bonding. For this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of its constituent functional groups. Key vibrational modes would include the stretching of the C-F bond, the aromatic C-C stretching of the two phenyl rings, and the C-O stretching of the alcohol group. The methyl group would also produce distinct bending and stretching vibrations. physicsopenlab.orgresearchgate.net The spectrum of a related compound, 4-methylbenzhydrol, has been noted in research concerning the reactivity of benzhydryl derivatives. core.ac.uk

Analysis of the Raman spectrum of this compound would involve the assignment of observed Raman shifts to specific molecular vibrations. For instance, the C-F stretching vibration typically appears in a characteristic region of the spectrum. uni.lu The 'breathing' modes of the aromatic rings, which involve the expansion and contraction of the carbon rings, also give rise to prominent Raman bands. By comparing the experimental spectrum to those of structurally similar compounds and to theoretical calculations, a detailed understanding of the molecule's vibrational landscape can be achieved.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. researchgate.net In the mass spectrum of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of a fluorine atom would be readily identifiable from the isotopic pattern. mediachimie.orgsudmed-ms.ru

The fragmentation of this compound under electron impact ionization would likely proceed through several characteristic pathways. A common fragmentation pattern for benzhydrol derivatives involves the cleavage of the bond between the two phenyl rings and the benzylic carbon, as well as the loss of the hydroxyl group. mediachimie.org The stability of the resulting fragment ions, such as the tropylium (B1234903) ion, often dictates the most abundant peaks in the spectrum. The presence of the fluoro and methyl substituents on the phenyl rings would influence the fragmentation, leading to characteristic losses and the formation of specific fragment ions. Analysis of these fragments provides a fingerprint of the molecule's structure.

Potential Fragment Description
[C₁₄H₁₃FO]⁺Molecular Ion
[C₁₃H₁₀F]⁺Loss of the methylphenyl group
[C₇H₇]⁺Tropylium ion from the methylphenyl ring
[C₆H₄F]⁺Fluorophenyl fragment

X-ray Crystallography for Definitive Molecular Structure Determination

The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the symmetry and dimensions of the repeating unit within the crystal. For example, a study on the related compound bis[bis-(4-fluorophenyl)-methyl]ether reported a triclinic space group P-1 with specific unit-cell parameters. researchgate.net Such detailed structural information is crucial for understanding the solid-state properties of the compound and for computational modeling studies.

Crystallographic Parameter Description
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Space GroupThe symmetry group of the crystal lattice.
Atomic CoordinatesThe precise position of each atom within the unit cell.
Bond Lengths and AnglesThe distances between bonded atoms and the angles they form.
Torsion AnglesThe dihedral angles that define the molecular conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the aromatic phenyl rings. libretexts.orghnue.edu.vn The conjugation of the two phenyl rings through the central carbon atom influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

The presence of the fluoro and methyl substituents on the phenyl rings can cause shifts in the absorption maxima compared to unsubstituted benzhydrol. A fluorine atom can act as a weak chromophore and may lead to a slight shift in the λmax. scispace.com The position and intensity of the absorption bands are also sensitive to the solvent environment. researchgate.net Aromatic alcohols typically exhibit characteristic UV-Vis spectra, and analysis of the spectrum of this compound can provide valuable information about its electronic structure. researchgate.net

Electronic Transition Typical Wavelength Range (nm) Description
π → π200 - 400Excitation of an electron from a π bonding orbital to a π antibonding orbital in the aromatic rings.
n → π> 250Excitation of a non-bonding electron (from the oxygen of the hydroxyl group) to a π antibonding orbital. This transition is often weak.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely utilized for its balance of accuracy and computational efficiency in predicting molecular properties. mdpi.comgrowingscience.com Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G**, to provide reliable results for organic compounds. mdpi.com

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy. For 3-Fluoro-4'-methylbenzhydrol, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles that define its structure.

Conformational analysis is crucial for flexible molecules like this compound, which can adopt different spatial arrangements due to rotation around single bonds, particularly the C-C bond connecting the two phenyl rings to the central carbinol carbon. DFT calculations can identify various stable conformers and their relative energies, revealing the most likely shapes the molecule will adopt. nih.gov The trajectory taken during geometry optimization can be sensitive to the computational parameters and convergence criteria used. dtic.mil

Below is a table of predicted key geometrical parameters for the optimized structure of this compound, based on typical values derived from DFT calculations for similar compounds.

ParameterAtom Pair/GroupPredicted Value
Bond Length C-F~1.35 Å
C-O (hydroxyl)~1.43 Å
O-H (hydroxyl)~0.96 Å
C-C (inter-ring)~1.52 Å
Bond Angle F-C-C (aromatic)~118°
C-O-H~109°
Phenyl-C-Phenyl~112°
Dihedral Angle C-C-C-OVaries with conformation

Prediction of Vibrational Frequencies and Spectroscopic Correlations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. mdpi.com This theoretical spectrum is invaluable for interpreting experimental data and assigning specific vibrational modes (e.g., stretching, bending) to observed spectral bands. researchgate.net Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP functionals) to better match experimental results due to approximations in the computational method and the neglect of anharmonicity. mdpi.com

The predicted vibrational spectrum for this compound would allow for the identification of characteristic frequencies associated with its functional groups.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchHydroxyl (-OH)~3600 cm⁻¹
C-H StretchAromatic3100-3000 cm⁻¹
C-H StretchMethyl (-CH₃)2980-2870 cm⁻¹
C=C StretchAromatic Rings1600-1450 cm⁻¹
C-F StretchFluoro-aromatic~1250 cm⁻¹
C-O StretchCarbinol~1050 cm⁻¹

Analysis of Molecular Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these would be localized around the electronegative oxygen and fluorine atoms. nih.govresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is a prominent positive site. nih.govresearchgate.net

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with nonpolar parts of the molecule, such as the carbon backbone of the aromatic rings. nih.gov

The MEP surface provides critical insights into how the molecule will interact with other molecules, including biological receptors, through non-covalent interactions like hydrogen bonding. researchgate.net

Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that helps explain the electronic and optical properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.

LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more reactive and easily excitable. nih.gov From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.comnih.gov

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOChemical reactivity and stability
Electronegativity (χ) -(EHOMO + ELUMO)/2Electron-attracting power
Chemical Hardness (η) (ELUMO - EHOMO)/2Resistance to change in electron distribution
Chemical Softness (S) 1 / (2η)Reciprocal of hardness
Electrophilicity Index (ω) χ² / (2η)Propensity to accept electrons

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the preferred method for studying electronically excited states. rsc.orgepa.gov It is widely used to predict UV-Visible absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.comchemrxiv.org

For this compound, TD-DFT calculations would yield:

Excitation Energies: The energy required to promote an electron to a higher energy state.

Oscillator Strengths: A measure of the intensity of an electronic transition, indicating how likely it is to be observed in an absorption spectrum.

Absorption Wavelengths (λmax): The wavelengths at which the molecule absorbs light most strongly.

This analysis helps to understand the nature of the electronic transitions (e.g., π→π* or n→π*) and how the molecular structure influences its optical properties. chemrxiv.orgnih.gov The accuracy of TD-DFT can be influenced by the choice of functional, with range-separated functionals often providing better descriptions for certain types of excited states. chemrxiv.orgnih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), typically a protein. pensoft.netajgreenchem.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

In a hypothetical docking study of this compound, the molecule would be treated as a ligand and docked into the active site of a selected protein target. The simulation would:

Generate multiple possible binding poses of the ligand within the receptor's binding pocket. pensoft.net

Score these poses based on a scoring function that estimates the binding affinity (ΔG), typically in kcal/mol. A more negative value indicates a stronger, more favorable interaction. pensoft.netresearchgate.net

Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govnih.gov

The results would indicate whether this compound is a plausible inhibitor or modulator for a given biological target.

ParameterDescriptionIllustrative Result
Target Protein Hypothetical enzyme (e.g., a kinase or reductase)Protein Data Bank ID (e.g., 4TO8) ajgreenchem.com
Binding Affinity (ΔG) Estimated free energy of binding-7.5 kcal/mol
Interacting Residues Amino acids in the active site forming key bondsTyr150, Ser220, Phe280
Key Interactions Types of non-covalent bonds formedHydrogen bond between hydroxyl group and Ser220; Pi-Pi stacking with Phe280

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical calculations have emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. In the context of this compound, computational chemistry offers a valuable avenue to explore its reactivity, predict reaction outcomes, and understand the factors governing the formation of various products. While specific quantum chemical studies on this compound are not extensively documented in the public domain, the well-established principles and methodologies of computational chemistry can be applied to predict and analyze its reaction pathways and transition states.

Detailed theoretical investigations, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. These studies can pinpoint the geometry of transition states, which represent the highest energy point along the reaction coordinate, and calculate their associated activation energies. This information is crucial for determining the feasibility and rate of a particular reaction.

For instance, the oxidation of this compound to the corresponding benzophenone (B1666685) is a common transformation. A quantum chemical study of this reaction would involve modeling the interaction of the alcohol with an oxidizing agent. The calculations would identify the transition state for the key bond-breaking and bond-forming steps, such as the cleavage of the C-H bond at the carbinolic carbon and the formation of the C=O double bond.

Another important reaction class for benzhydrol derivatives is nucleophilic substitution, which can proceed through either an S_N1 or S_N2 mechanism. Quantum chemical calculations can help to distinguish between these pathways by locating the relevant transition states and intermediates. For an S_N1 reaction, the calculations would focus on the formation and stability of the benzhydrylic carbocation intermediate. The energy barrier for the dissociation of the leaving group would be a key parameter. For an S_N2 reaction, the focus would be on the concerted displacement of the leaving group by the nucleophile, and the calculation of the energy of the pentacoordinate transition state.

Furthermore, the synthesis of this compound itself, often achieved through the Grignard addition of a Grignard reagent to a substituted benzaldehyde, can be modeled using quantum chemical methods. Such studies can elucidate the mechanism of the C-C bond formation and the stereochemical outcome of the reaction. The calculations can model the coordination of the Grignard reagent to the carbonyl oxygen and the subsequent nucleophilic attack, identifying the key transition state and any intermediates involved.

The data generated from these computational studies can be summarized in tables to provide a clear overview of the energetic landscape of the reaction. For a hypothetical oxidation reaction of this compound, a data table might look like the following:

ParameterCalculated Value (kcal/mol)
Activation Energy (Ea)25.8
Enthalpy of Reaction (ΔH)-45.2
Gibbs Free Energy of Activation (ΔG‡)28.5

Similarly, for a hypothetical S_N1 reaction, the computational data could be presented as follows:

ParameterCalculated Value (kcal/mol)
Carbocation Intermediate Stability-15.3
Activation Energy for Leaving Group Dissociation22.1
Activation Energy for Nucleophilic Attack5.7

These tables, populated with data from rigorous quantum chemical calculations, would provide quantitative insights into the reaction mechanisms of this compound, guiding synthetic efforts and deepening our understanding of its chemical behavior.

Structure Activity Relationship Sar Studies and Biological Applications

3-Fluoro-4'-methylbenzhydrol as a Scaffold for Medicinal Chemistry Research

No specific studies have been identified that utilize this compound as a central scaffold for medicinal chemistry research programs. While the benzhydrol moiety is a common starting point for the development of various biologically active compounds, and fluorine substitution is a well-established strategy in medicinal chemistry to enhance pharmacological properties, the specific combination in this compound has not been the subject of dedicated SAR studies reported in publicly available literature.

General principles of medicinal chemistry suggest that the fluorine atom in the 3-position of the phenyl ring would significantly influence the molecule's physicochemical properties. Fluorine is highly electronegative and can alter the acidity of nearby protons, modulate lipophilicity, and influence metabolic stability by blocking sites of oxidation. These changes can, in turn, affect the biological activity of the parent compound. However, no studies specifically quantifying these effects for this compound were found.

There is no available literature describing the design and synthesis of API analogues based on the this compound scaffold.

Exploration of Biological Targets and Mechanisms

No research has been published detailing the exploration of this compound or its direct derivatives against the specified biological targets.

While many fluorinated compounds have been investigated as COX inhibitors, there is no evidence to suggest that this compound has been specifically studied for this activity. Research on COX inhibitors typically focuses on other chemical scaffolds.

The modulation of ion channels by small molecules is an active area of research. However, no studies have been found that investigate the effects of this compound on potassium channels or N-type calcium channels.

Similarly, while the benzhydrol scaffold is present in some compounds that interact with the dopamine transporter, there are no specific studies on the interaction of this compound with this transporter.

Antimicrobial and Antiviral Activity Assessments

While direct experimental data on the antimicrobial and antiviral activity of this compound is not extensively documented in current literature, the activities of structurally related compounds provide valuable insights. The presence of a fluorine atom is a key feature in many antimicrobial agents. For instance, studies on fluorobenzoylthiosemicarbazides have demonstrated that their antibacterial response is highly dependent on the substitution pattern on the aryl ring, with trifluoromethyl derivatives showing significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. Similarly, the benzhydrol scaffold is related to the benzimidazole core, where substitutions significantly influence antibacterial potency nih.gov. In various benzimidazole derivatives, it has been noted that a bulky aromatic moiety is often required for potent antimicrobial effects nih.gov.

In the context of antiviral research, fluoro-analogues have been synthesized and evaluated for their efficacy against various viruses. For example, fluorinated analogues of Cyclopropavir have shown activity against the human cytomegalovirus (HCMV) nih.gov. The antiviral activity often depends heavily on the specific nature and position of substituents on the aromatic rings researchgate.net. The general principle is that selective fluorination can enhance pharmacokinetic properties like metabolic stability and membrane permeability, which are crucial for therapeutic efficacy nih.gov. However, without direct testing of this compound, its specific spectrum of activity remains hypothetical and an area for future investigation.

Design of Small Molecule Probes for Metabolic Pathway Studies

Small-molecule fluorescent probes are crucial tools for visualizing and understanding biological processes at the molecular level rsc.org. The design of such probes often involves incorporating a fluorophore scaffold that exhibits changes in its photophysical properties in response to specific biological events or analytes nih.govresearchgate.net. While there is no specific mention in the literature of this compound being used as a small molecule probe, its core structure, benzhydrol, possesses features that could be adapted for such purposes.

The development of a fluorescent probe requires a deep understanding of structure-property relationships to rationally tune its characteristics nih.gov. The benzhydrol moiety could serve as a recognition element or be modified to release a signaling molecule under specific metabolic conditions. The metabolism of benzhydrol itself involves biological transformations that could potentially be harnessed to trigger a fluorescent signal nih.gov. For a probe to be effective, it must possess high sensitivity, selectivity, and biocompatibility rsc.org. The design process would involve chemically modifying the this compound structure to link it to a reporter fluorophore, ensuring that its interaction with a metabolic pathway or enzyme alters the fluorescence output, thereby enabling real-time monitoring nih.gov.

Structure-Activity Relationship (SAR) Derivations

The structure-activity relationship (SAR) for this compound can be inferred by analyzing related chemical structures. The biological activity of diaryl compounds is significantly influenced by the nature and position of substituents on the phenyl rings.

The fluorine atom at the 3-position (meta) is an important feature. As an electron-withdrawing group, fluorine can influence the molecule's electronic properties, binding affinity to biological targets, and metabolic stability nih.gov. Studies on other fluorinated compounds have shown that the position of the fluorine substituent is critical for activity nih.govmdpi.com. For example, in a series of 1-benzyl indazole derivatives, fluoro substitution at the ortho position enhanced inhibitory activity, whereas meta or para substitution reduced it nih.gov. In fluorinated benzenesulfonamides, specific substitution patterns were found to be key in inhibiting amyloid-beta peptide aggregation researchgate.netstmarys-ca.edu.

The 4'-methyl group (para) on the second phenyl ring also plays a crucial role. This group can affect the molecule's lipophilicity and steric profile, which in turn influences how it fits into the binding pocket of a target protein. The combination of an electron-withdrawing fluorine and an electron-donating, sterically influential methyl group creates a specific electronic and spatial configuration that dictates its biological interactions.

Structural FeaturePositionGeneral Impact on Activity (from related compounds)Reference
Fluorine 3- (meta)Influences electronic properties and metabolic stability. Positional changes (ortho, meta, para) can dramatically alter biological activity. nih.govnih.govmdpi.comresearchgate.net
Methyl 4'- (para)Affects lipophilicity and steric interactions with target binding sites. Can enhance or decrease activity depending on the target. nih.gov
Hydroxyl (alcohol) -Provides a key site for hydrogen bonding with biological targets and for metabolic transformations (e.g., glycosylation). nih.gov
Benzhydryl Scaffold -Provides a three-dimensional structure that can be adapted to fit various enzyme active sites or receptor pockets. nih.gov

In Silico Biological Evaluation (e.g., ADMET Predictions)

In silico methods are invaluable in early-stage drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, thereby reducing the likelihood of late-stage clinical failures nih.govnih.gov. While specific computational studies for this compound are not publicly available, a hypothetical ADMET profile can be constructed based on parameters commonly evaluated for similar small molecules using platforms like SwissADME and ProTox-II researchgate.netnih.govrjptonline.org.

Such an analysis would predict the compound's pharmacokinetics and potential toxicity. Key parameters include physicochemical properties (Molecular Weight, LogP), drug-likeness (e.g., Lipinski's Rule of Five), absorption (e.g., gastrointestinal absorption), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., cytochrome P450 enzyme inhibition), and toxicity (e.g., mutagenicity, carcinogenicity) biointerfaceresearch.comnih.govrsc.org. These computational predictions provide a critical preliminary assessment before undertaking expensive and time-consuming experimental studies iaps.org.in.

Below is an illustrative table of the types of ADMET properties that would be predicted for this compound in a typical in silico evaluation.

ADMET PropertyParameterPredicted Value (Illustrative)Significance
Physicochemical Molecular Weight< 500 DaComplies with Lipinski's rule for drug-likeness
LogP (Lipophilicity)2.0 - 4.0Influences absorption and membrane permeability
H-bond Donors1Affects solubility and binding
H-bond Acceptors1Affects solubility and binding
Absorption GI AbsorptionHighIndicates good potential for oral bioavailability
Distribution Blood-Brain BarrierPermeableSuggests potential for CNS activity
Plasma Protein BindingModerateAffects the free concentration of the drug
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform
CYP3A4 InhibitorYesPotential for drug-drug interactions via this isoform
Excretion LogS (Aqueous Solubility)Moderately SolubleInfluences formulation and clearance
Toxicity Mutagenicity (AMES test)NegativeLow predicted risk of genetic mutation
hERG InhibitionLow RiskLow predicted risk of cardiotoxicity

Advanced Materials and Broader Industrial Research Contexts

Potential in Advanced Materials Development

The incorporation of fluorine into polymers is a well-established strategy to improve their performance characteristics. Fluorinated polymers often exhibit enhanced thermal and thermo-oxidative stability, lower dielectric constants, reduced water absorption, and increased resistance to chemical degradation compared to their non-fluorinated counterparts. nih.gov The synthesis of high-performance polymers like poly(arylene ether)s and aromatic polyimides often involves the use of fluorinated monomers. researchgate.net For instance, the synthesis of certain fluorinated poly(arylene ether)s is achieved through the nucleophilic substitution reaction of fluorinated aromatic compounds with biphenols. rsc.org

Given this context, 3-Fluoro-4'-methylbenzhydrol could serve as a monomer or a modifying agent in the synthesis of advanced polymers. Its benzhydrol functionality allows for conversion to other reactive groups, which can then be incorporated into a polymer backbone. The presence of the fluoro- and methyl- substituents could impart desirable properties to the resulting polymer, such as a low dielectric constant, which is crucial for materials used in high-speed communication networks. rsc.org Research on fluorinated poly(arylene ether)s has demonstrated that these materials exhibit excellent thermal stability and low dielectric constants, making them suitable for applications in microelectronics. rsc.orgmdpi.com

Table 1: Potential Contributions of Structural Moieties of this compound to Polymer Properties

Structural MoietyPotential Contribution to Polymer Properties
Benzhydrol CoreProvides a rigid, aromatic backbone, contributing to thermal stability and mechanical strength. Can be functionalized for polymerization.
3-Fluoro SubstituentCan enhance thermal stability, chemical resistance, and hydrophobicity. May lower the dielectric constant and refractive index.
4'-Methyl SubstituentCan influence solubility and processability of the polymer. May also affect the packing of polymer chains.

Research on Photoinitiator and UV Absorber Analogues

Benzophenone (B1666685) and its derivatives are widely used as photoinitiators in UV-curing applications and as UV absorbers to protect materials from photodegradation. nih.gov The photochemical behavior of benzophenones is highly dependent on the nature and position of the substituents on the aromatic rings. nih.govacs.orgnih.gov

Research on substituted benzophenones has shown that the introduction of fluorine and methyl groups can modulate their photophysical properties. acs.orgresearchgate.net For example, the photoreduction kinetics of benzophenone derivatives, a key process in their function as photoinitiators, are significantly influenced by ring substitution. acs.orgnih.gov The stability of the resulting ketyl radicals, which initiate polymerization, is a determining factor in the efficiency of the photoinitiation process. acs.orgnih.gov

Furthermore, benzophenone derivatives are effective UV absorbers. nih.gov The specific substituents on the benzophenone skeleton can be tailored to absorb UV radiation in a particular range and dissipate the energy in a harmless way, thus preventing the degradation of the material in which they are incorporated. nih.gov Studies on benzophenone derivatives containing fluoro and chloro substituents have indicated their potential to enhance the UV resistance of polymer matrices. smolecule.com The synthesis of 4-fluoro-4'-methylbenzophenone, a close analogue of the oxidized form of this compound, has been reported, and its potential application as a UV absorber in polymers has been noted.

Table 2: Photophysical Properties of Selected Benzophenone Analogues

CompoundKey FeaturesPotential Application
4-Fluoro-4'-methylbenzophenoneFluoro and methyl substituted benzophenone.UV absorber, photoinitiator.
Di-para-trifluoromethyl-benzophenoneTrifluoromethyl substituted benzophenone.Studied for photoreduction kinetics, relevant to photoinitiation. acs.orgnih.gov
Di-para-methoxy-benzophenoneMethoxy substituted benzophenone.Studied for photoreduction kinetics, relevant to photoinitiation. acs.orgnih.gov

Role as Intermediate in Agrochemical and Specialty Chemical Synthesis

Benzhydrol and its derivatives are important intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. rsc.orgbwise.kr The benzhydrol moiety is a common structural feature in several classes of pesticides.

For instance, certain novel fungicides developed for the control of oomycete pathogens are derivatives of benzophenone. nih.gov The synthesis of these fungicides often involves a benzhydrol intermediate. Similarly, some pyrethroid insecticides, a major class of synthetic insecticides, contain a benzhydrol-related structure. nih.govresearchgate.netgoogle.com A Chinese patent describes a synthesis process for substituted benzhydrols, noting that 4-chloro-4'-fluorobenzhydrol and 4,4'-difluorobenzhydrol are important intermediates for novel fluorine-containing pyrethroid insecticides. google.com This highlights the significance of fluorinated benzhydrols in the development of modern agrochemicals. The presence of fluorine in agrochemicals can enhance their biological activity and metabolic stability.

In the realm of specialty chemicals, which are valued for their performance and function, this compound can serve as a versatile building block. google.com Its structure allows for a variety of chemical transformations, enabling the synthesis of more complex molecules with specific desired properties. For example, it can be used to introduce the fluorophenyl and methylphenyl groups into a larger molecular framework, which can be advantageous in the development of new materials, liquid crystals, or other functional chemicals. The synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone, a related compound, underscores its role as an intermediate in the production of specialty chemicals. smolecule.com

Future Research Directions and Emerging Methodologies

Innovations in Green Chemistry for Benzhydrol Synthesis

The synthesis of benzhydrols, including 3-Fluoro-4'-methylbenzhydrol, is undergoing a green transformation, moving away from traditional methods that often involve harsh reagents and generate significant waste. Modern approaches prioritize environmental friendliness, efficiency, and safety.

Historically, the synthesis of benzhydrols relied on methods such as the Grignard reaction between a phenylmagnesium halide and a benzaldehyde, or the reduction of benzophenones using agents like zinc powder or sodium borohydride (B1222165). sciencemadness.orgfresnostate.edu While effective, these methods can be resource-intensive and produce undesirable byproducts. For instance, zinc powder reduction generates metallic waste. google.com

Current research focuses on cleaner alternatives. Catalytic hydrogenation, for example, offers a more environmentally benign route to benzhydrols from benzophenones, utilizing catalysts like palladium on carbon. google.com However, a key challenge is preventing over-reduction to diphenylmethane. cmu.edu Innovations in catalyst design, such as nitrogen-doped mesoporous carbon-supported palladium catalysts, have shown high selectivity for benzhydrol production. patsnap.com

Photocatalytic oxidation presents another promising green approach. This method can utilize visible light and oxygen as a mild oxidant, significantly reducing energy consumption and environmental impact compared to traditional heating methods. patsnap.com Additionally, the use of protic ionic liquids (pILs) as catalysts in benzhydryl ether synthesis demonstrates adherence to green chemistry principles by minimizing waste and avoiding hazardous reactants. yale.edu

The table below summarizes and compares traditional and emerging green synthesis methods for benzhydrols.

Synthesis MethodReagents/CatalystsAdvantagesDisadvantages
Traditional Methods
Grignard ReactionPhenylmagnesium bromide, BenzaldehydeVersatileRequires anhydrous conditions, potential for side reactions
Benzophenone (B1666685) ReductionZinc powder, Sodium borohydrideEffectiveGenerates significant waste, use of hazardous materials
Green Chemistry Innovations
Catalytic HydrogenationPalladium on carbon, Transition metal complexesHigh yield, environmentally friendlyRisk of over-reduction to diphenylmethane
Photocatalytic OxidationDDQ, TBN, Oxygen, Blue LED lightEnergy efficient, uses mild oxidantMay require specialized equipment
Protic Ionic Liquid CatalysisTriethylammonium methanesulfonate (B1217627) (TeaMS)Low waste, no hazardous reactantsMay require catalyst separation steps

Application of Artificial Intelligence and Machine Learning in Compound Design

Furthermore, AI can assist in de novo drug design, where algorithms generate entirely new molecular structures that are optimized for a specific biological target or a desired set of properties. github.io By incorporating synthetic accessibility scores, these generative models can propose novel fluorinated benzhydrols that are not only predicted to be effective but are also feasible to synthesize. mdpi.com

The following table outlines the key applications of AI and ML in the design of novel fluorinated benzhydrols.

AI/ML ApplicationDescriptionPotential Impact on Fluorinated Benzhydrol Design
Predictive Modeling Training models to predict properties such as bioactivity, toxicity, and solubility based on molecular structure. astrazeneca.commdpi.comRapidly screen virtual libraries of fluorinated benzhydrols to identify candidates with desirable properties.
Virtual Screening Using computational models to evaluate large compound libraries and prioritize candidates for experimental testing. acm.orgReduce the time and cost of identifying promising new fluorinated benzhydrol derivatives.
De Novo Design Generating novel molecular structures with optimized properties using generative algorithms. github.ioDiscover entirely new fluorinated benzhydrols with enhanced efficacy and safety profiles.
Synthesis Planning Predicting viable synthetic routes for target molecules. mdpi.comAccelerate the synthesis of novel fluorinated benzhydrols by suggesting efficient reaction pathways.

Expansion of Biological Screening Paradigms for Fluorinated Benzhydrols

The unique properties of the fluorine atom necessitate specialized approaches for the biological screening of fluorinated compounds like this compound. The development of advanced screening paradigms is crucial for efficiently identifying and characterizing the biological activities of these molecules.

A significant advancement in this area is the use of fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy in high-throughput screening (HTS). researchgate.net ¹⁹F-NMR is particularly advantageous for screening fluorinated compounds because of the absence of background signals from biological macromolecules and buffers. researchgate.net This allows for the clean and sensitive detection of binding events between a fluorinated ligand and its target protein. researchgate.net

Competition-based NMR screening methods, where a library of compounds is screened for their ability to displace a known, weakly binding fluorinated probe molecule, have proven to be highly effective. nih.govacs.org The FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) method is one such technique that is rapid and requires only a limited amount of protein. nih.govacs.org These approaches permit the screening of large chemical mixtures and allow for automated analysis of the spectra. nih.govacs.org

The creation of dedicated fragment libraries composed of fluorinated compounds further enhances the efficiency of drug discovery programs. biospace.com These libraries are designed to maximize structural diversity and pharmacophore content while adhering to the "Rule of Three," which defines the physicochemical properties of fragment-like molecules. biospace.com By screening these pre-validated libraries, researchers can increase the probability of identifying high-quality lead compounds.

The table below details modern biological screening techniques applicable to fluorinated benzhydrols.

Screening TechniquePrincipleAdvantages for Fluorinated Benzhydrols
¹⁹F-NMR Spectroscopy Detects changes in the NMR signal of the fluorine atom upon binding to a biological target. researchgate.netHigh sensitivity, no background signal from biological matrices, provides information on binding affinity and stoichiometry. researchgate.net
Competition-Based NMR Screening (e.g., FAXS) A library of compounds is screened for their ability to displace a known fluorinated probe molecule from the target's binding site. nih.govacs.orgHigh-throughput, allows for the screening of large mixtures, can identify compounds with a wide range of binding affinities. nih.govacs.org
Fragment-Based Screening with Fluorinated Libraries Screening of a library of small, fluorinated molecules ("fragments") to identify those that bind to the target. biospace.comHigher hit probability, efficient exploration of chemical space, provides a starting point for lead optimization. biospace.com
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized target. nih.govReal-time monitoring of binding kinetics, label-free detection, high sensitivity.
Affinity Selection Mass Spectrometry (ASMS) Identifies ligands that bind to a target protein by detecting the protein-ligand complex using mass spectrometry. nih.govHigh throughput, can screen complex mixtures, provides direct evidence of binding.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced spectroscopic techniques are increasingly being employed for the in situ monitoring of organic syntheses, including the preparation of benzhydrols. mt.com

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time reaction analysis. mt.com By inserting a probe directly into the reaction vessel, chemists can track the concentration changes of reactants, products, and intermediates by observing their characteristic vibrational frequencies. mt.com This allows for the precise determination of reaction endpoints and the identification of key reaction steps. mt.com

Raman spectroscopy offers a complementary vibrational spectroscopy technique that is particularly well-suited for monitoring reactions in aqueous media and for analyzing solid-state transformations. longdom.org Like FTIR, Raman spectroscopy can provide detailed information about molecular structure and composition as a reaction progresses. longdom.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when used in a flow-through setup, can provide quantitative data on the concentrations of various species in a reaction mixture over time. nih.gov This is crucial for obtaining accurate kinetic data and for elucidating complex reaction mechanisms. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is another valuable technique for in situ monitoring, especially for reactions involving colored compounds or changes in conjugation. igi-global.com By tracking the absorbance at specific wavelengths, it is possible to follow the progress of a reaction and determine its kinetics. igi-global.com

The integration of these spectroscopic probes into automated reactor systems allows for a high degree of process control and optimization. The data obtained from in situ monitoring can be used to build more accurate reaction models, leading to improved yields, purity, and safety.

The following table provides an overview of advanced spectroscopic probes for in situ reaction monitoring.

Spectroscopic TechniquePrinciple of OperationInformation Obtained
Fourier Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. mt.comReal-time concentration profiles of reactants, products, and intermediates; reaction kinetics and endpoint determination. mt.com
Raman Spectroscopy Measures the inelastic scattering of monochromatic light by molecular vibrations. longdom.orgStructural information, monitoring of solid-state reactions and reactions in aqueous media. longdom.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information. nih.govQuantitative analysis of all species in the reaction mixture, elucidation of reaction mechanisms. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy Measures the absorption of ultraviolet and visible light by molecules. igi-global.comConcentration changes of chromophoric species, reaction kinetics. igi-global.com
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds. researchgate.netIdentification of products and intermediates, real-time monitoring of reaction progress. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.